molecular formula C16H15N3OS2 B11043543 7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11043543
M. Wt: 329.4 g/mol
InChI Key: QPTVNJLMIDBPAL-UHFFFAOYSA-N
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Description

“7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-benzothiophene and various thiazole derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar core structures but different substituents.

    Benzothiophenes: Compounds with a benzothiophene core structure.

Uniqueness

The uniqueness of “7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” lies in its specific substituents and the resulting biological activity. Its distinct chemical structure may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(methylamino)-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H15N3OS2/c1-8-13(9-5-3-4-6-11(9)21-8)10-7-12(20)18-15-14(10)22-16(17-2)19-15/h3-6,10H,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

QPTVNJLMIDBPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C3CC(=O)NC4=C3SC(=N4)NC

Origin of Product

United States

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